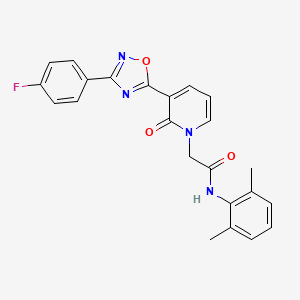

N-(2,6-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 2,6-dimethylphenyl group, a pyridinone core, and a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl moiety. The pyridinone moiety is known for hydrogen-bonding interactions, while the 1,2,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions in biological targets . The 4-fluorophenyl group enhances lipophilicity and bioavailability, a common strategy in drug design to improve membrane permeability .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c1-14-5-3-6-15(2)20(14)25-19(29)13-28-12-4-7-18(23(28)30)22-26-21(27-31-22)16-8-10-17(24)11-9-16/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWVDDFNYOMPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C24H20FN3O3

- IUPAC Name : this compound

This structure features a 1,2,4-oxadiazole moiety known for its biological activity, combined with a pyridine derivative which may enhance its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action :

-

Case Studies :

- In a study involving various oxadiazole derivatives, one compound demonstrated a percent growth inhibition (PGI) of up to 86.61% against the SNB-19 cell line .

- Another study highlighted that certain derivatives showed moderate to significant activity against multiple cancer types including ovarian and lung cancers .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities such as:

- Anticonvulsant Activity : Compounds with similar structures have been reported to increase GABA levels and inhibit GABA transaminase, suggesting potential use in seizure disorders .

Pharmacokinetics and Toxicity

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for assessing its therapeutic potential.

| Property | Description |

|---|---|

| Solubility | Moderate solubility in organic solvents |

| Stability | Stable under physiological conditions |

| Toxicity | Preliminary studies indicate low toxicity; further investigation needed |

Scientific Research Applications

A. Anticancer Activity

Research indicates that compounds similar to N-(2,6-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide exhibit significant anticancer properties. The oxadiazole moiety has been associated with the inhibition of cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted derivatives of oxadiazole that showed potent activity against various cancer cell lines. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumors .

B. Anti-inflammatory Properties

The compound's structural features suggest it may also possess anti-inflammatory effects. Research into related compounds has demonstrated that modifications in the pyridine and oxadiazole rings can lead to significant reductions in pro-inflammatory cytokines.

Case Study:

In a recent study focusing on pyridine derivatives, compounds with similar structural motifs were tested for their ability to inhibit TNF-alpha production in macrophages. Results indicated a marked decrease in inflammation markers when treated with these compounds .

Neuropharmacological Applications

The compound's potential neuropharmacological applications are under investigation due to its ability to cross the blood-brain barrier effectively. This property is crucial for developing treatments for neurological disorders.

A. Neuroprotective Effects

Preliminary studies suggest that derivatives may exhibit neuroprotective effects in models of neurodegeneration.

Case Study:

Research has shown that certain oxadiazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. These findings indicate potential therapeutic roles in conditions like Alzheimer's disease .

Synthesis and Modification

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthetic pathways often include:

- Formation of the oxadiazole ring via cyclization reactions.

- Coupling reactions to attach the pyridine moiety.

Table: Synthetic Pathway Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of oxadiazole from hydrazine and carbonyl compounds |

| 2 | Coupling | Attachment of pyridine derivative via nucleophilic substitution |

| 3 | Acetylation | Final modification to introduce acetamide functionality |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related acetamide derivatives are critical to understanding its unique properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Bioactivity and Target Specificity: The target compound’s 1,2,4-oxadiazole ring distinguishes it from oxadixyl’s oxazolidinone group. Compared to triaziflam’s triazine core, the pyridinone in the target compound may offer better solubility due to its hydrogen-bonding capacity, critical for systemic bioavailability in plants or mammals .

Metabolic Stability: Fluorination at the phenyl group (target compound) likely reduces oxidative metabolism compared to non-fluorinated analogs like Compound f (), which features a formamido group prone to hydrolysis .

Synthetic Accessibility: The pyridinone-oxadiazole scaffold requires multi-step synthesis involving cyclization and coupling reactions, whereas oxadixyl’s oxazolidinone can be formed via simpler ring-closing strategies .

Molecular Docking Insights :

- AutoDock-based studies (e.g., ) suggest that the 1,2,4-oxadiazole’s planar structure facilitates stronger binding to rigid enzyme pockets (e.g., HIV protease) compared to bulky groups like triaziflam’s triazine .

Q & A

Q. What key structural features of this compound are critical for its biological activity?

The compound integrates three pharmacologically relevant moieties:

- A 1,2,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) .

- A 2-oxopyridinone core (imparts polarity and potential for π-π interactions) .

- A 4-fluorophenyl substituent (enhances lipophilicity and target affinity via halogen bonding) . Methodological insight: Prioritize comparative studies with analogs lacking these groups to isolate their contributions to activity .

Q. Which analytical techniques are essential for confirming its structural integrity and purity?

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

- HPLC with UV/Vis detection to assess purity (>95% recommended for pharmacological assays) .

- IR spectroscopy to confirm functional groups (e.g., C=O stretches in acetamide and oxadiazole) .

Q. What synthetic routes are effective for constructing the 1,2,4-oxadiazole moiety in this compound?

The oxadiazole ring is typically synthesized via:

- Cyclization of thioamide precursors with hydroxylamine under acidic conditions .

- Copper-catalyzed [3+2] cycloaddition between nitriles and acyl chlorides for regioselective formation . Optimization tip: Monitor reaction progress via TLC and use microwave-assisted synthesis to reduce side products .

Q. How can researchers design initial in vitro assays to evaluate its biological activity?

- Target-specific assays : Use enzyme inhibition/activation studies (e.g., kinase or protease assays) based on structural analogs (e.g., thienopyrimidine derivatives with antimicrobial activity) .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare with non-malignant cells (e.g., HEK293) .

- Solubility assessment : Use PBS/DMSO mixtures to determine working concentrations .

Q. What computational tools are useful for predicting its ADMET properties?

- SwissADME for predicting permeability, solubility, and CYP450 interactions .

- Molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases or GPCRs) .

- ProTox-II for preliminary toxicity risk assessment (e.g., hepatotoxicity alerts) .

Advanced Research Questions

Q. How can contradictory reports on its biological activity (e.g., antimicrobial vs. anticancer) be resolved?

- Dose-response studies : Establish IC50/EC50 values across multiple cell lines to identify selective activity windows .

- Mechanistic profiling : Use transcriptomics/proteomics to differentiate pathways affected in antimicrobial vs. anticancer contexts .

- Structural analogs : Compare derivatives with modified substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

- Isotere replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to reduce oxidative metabolism .

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., in the acetamide group) to slow CYP450-mediated degradation .

- Prodrug design : Mask polar groups (e.g., pyridinone oxygen) with ester linkages for improved bioavailability .

Q. How does the substitution pattern on the phenyl rings influence target selectivity?

- Fluorine vs. chlorine : Fluorine enhances membrane permeability but may reduce target affinity compared to bulkier halogens .

- Ortho vs. para substitution : Para-substituted analogs (e.g., 4-fluorophenyl) show better steric compatibility with hydrophobic binding pockets . Methodological note: Use X-ray crystallography of target-ligand complexes to validate docking predictions .

Q. What experimental approaches resolve low solubility issues in aqueous assays?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility without aggregation .

- Salt formation : Convert the acetamide group to a sodium or hydrochloride salt for ionic solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How can researchers leverage palladium-catalyzed reactions to streamline its synthesis?

- Reductive cyclization : Use Pd/C with formic acid to construct the pyridinone core from nitro precursors .

- Cross-coupling : Apply Suzuki-Miyaura reactions to introduce aryl groups (e.g., 4-fluorophenyl) in later stages for modular synthesis .

- Scale-up considerations : Optimize catalyst loading (≤5 mol%) and solvent systems (e.g., DMF/H2O) to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.